REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[O:8][CH:9]=[CH:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[C:26]([O:27][C:28]([O:29][C:30]([O:31][C:32]([CH3:33])([CH3:34])[CH3:35])=[O:36])=[O:37])([CH3:38])([CH3:39])[CH3:40].[OH:17][c:18]1[cH:19][cH:20][c:21]([CH:22]=[O:23])[cH:24][cH:25]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[O:17][c:18]1[cH:19][cH:20][c:21]([CH:22]=[O:23])[cH:24][cH:25]1
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Name
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CC(C)(C)OC(=O)OC=Cc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)OC=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)Oc1ccc(C=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |